1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione
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Overview
Description
1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione is an organic compound that features a pyridine ring substituted with a pent-4-enoyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione typically involves the esterification of pyridine-2-thiol with pent-4-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pent-4-enoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether at low temperatures.
Substitution: Amines or alcohols; reactions are often conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Amide or ester derivatives.
Scientific Research Applications
1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-thiol: A precursor in the synthesis of 1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione.
Pent-4-enoic acid: Another precursor used in the esterification reaction.
Thioesters: Compounds with similar thione functionality.
Uniqueness
This compound is unique due to its combination of a pyridine ring, a pent-4-enoyl group, and a thione group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
113882-49-8 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(2-sulfanylidenepyridin-1-yl) pent-4-enoate |
InChI |
InChI=1S/C10H11NO2S/c1-2-3-7-10(12)13-11-8-5-4-6-9(11)14/h2,4-6,8H,1,3,7H2 |
InChI Key |
FGGXVWWGCQBJKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)ON1C=CC=CC1=S |
Origin of Product |
United States |
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